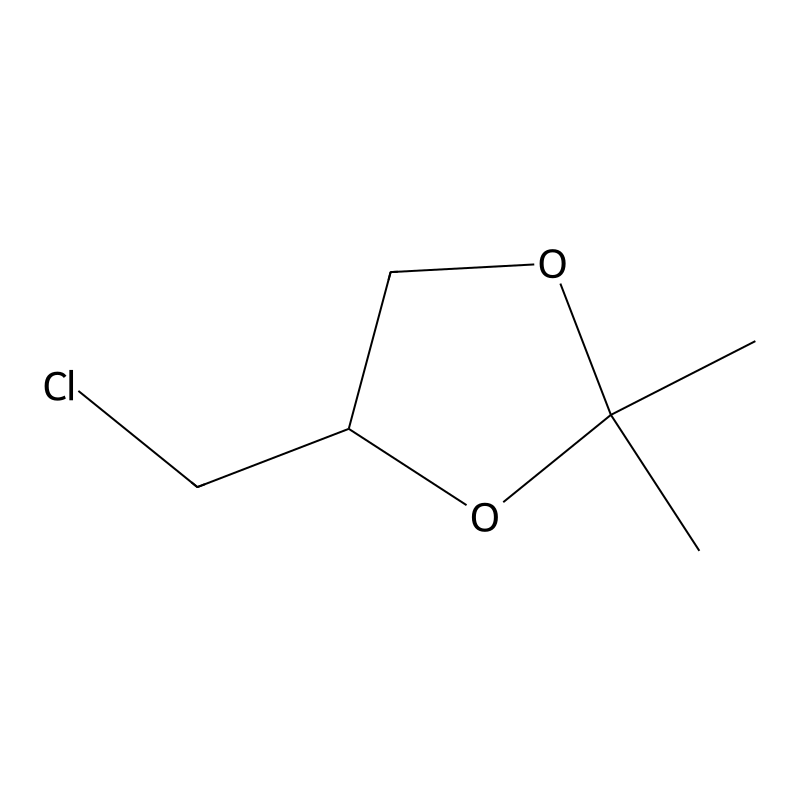4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chloromethylation of Aromatic Compounds
Scientific Field: Organic Chemistry
Application Summary: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is used in the chloromethylation of aromatic compounds.
Method of Application: The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide.
Results: The process affords the corresponding chloromethyl derivatives in good to excellent yields.
Synthesis of Anticancer Agents
Scientific Field: Medicinal Chemistry
Application Summary: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds.
Method of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described.
Synthesis of Acrylic Copolymers
Scientific Field: Polymer Chemistry
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound with the molecular formula and a molecular weight of approximately 150.60 g/mol. It is classified as a chloromethyl derivative of 1,3-dioxolane, featuring a dioxolane ring structure that contributes to its unique chemical properties. The compound is often encountered in its (S)-enantiomeric form, which is noted for its specific optical rotation ranging from -40° to -46° (neat) .
The compound appears as a colorless to nearly colorless liquid at room temperature and is characterized by its moderate boiling point of 63 °C at 37 mmHg . It has high gastrointestinal absorption and is permeable through the blood-brain barrier, indicating potential bioavailability in biological systems .
- CMDMDL is a suspected irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation [].
- Due to the presence of chlorine, it may react exothermically (with heat release) with strong bases or reducing agents.
- Always consult the Safety Data Sheet (SDS) before handling CMDMDL and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
The enthalpy change for the formation of this compound from its precursors has been recorded as kJ/mol, indicating that the reaction is exothermic . Additionally, it can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding dioxolane derivatives.
The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chlorination of 2,2-dimethyl-1,3-dioxolane using chloromethyl methyl ether or other chlorinating agents. This process can be performed under controlled conditions to ensure selectivity for the desired product while minimizing side reactions.
A general synthetic route may be represented as follows:
- Starting Material: 2,2-Dimethyl-1,3-dioxolane
- Reagent: Chloromethyl methyl ether
- Conditions: Acidic medium or appropriate catalyst
- Product: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules.
Additionally, due to its potential biological activity, it may also be explored in medicinal chemistry for developing new therapeutic agents.
Interaction studies involving 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane focus on its reactivity with nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in drug development and materials science.
Research into its interactions with enzymes and receptors could provide insights into its potential therapeutic uses or toxicity profiles.
Several compounds share structural similarities with 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane. Below is a comparison highlighting its uniqueness among similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1,3-Dichloro-2,2-dimethoxypropane | 6626-57-9 | 0.72 | Contains two chlorine atoms; used as a reagent |
| 2-(4-Chlorobutyl)-1,3-dioxolane | 118336-86-0 | 0.63 | Longer carbon chain; potential application in polymers |
| 4-Chlorobutanal diethyl acetal | 6139-83-9 | 0.59 | Different functional groups; used in organic synthesis |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | 0.71 | Alcohol functional group; potential for bioactivity |
| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | 14347-78-5 | 0.71 | Chiral center; different enantiomer |
The uniqueness of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific chloromethyl substitution on the dioxolane ring which influences its reactivity and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Acute Toxic








